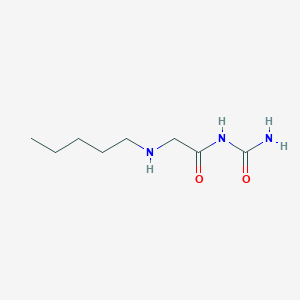![molecular formula C21H36Sn B14281430 Stannane, tributyl[1-(phenylmethyl)ethenyl]- CAS No. 156540-94-2](/img/structure/B14281430.png)
Stannane, tributyl[1-(phenylmethyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, tributyl[1-(phenylmethyl)ethenyl]- is an organotin compound with the molecular formula C19H34Sn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. These compounds are known for their versatility in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl[1-(phenylmethyl)ethenyl]- typically involves the reaction of tributylstannyl lithium with a suitable vinyl halide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of stannane, tributyl[1-(phenylmethyl)ethenyl]- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and solvents that facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, tributyl[1-(phenylmethyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce various organotin derivatives.
Applications De Recherche Scientifique
Stannane, tributyl[1-(phenylmethyl)ethenyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism by which stannane, tributyl[1-(phenylmethyl)ethenyl]- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms, facilitating the formation of new chemical structures. The specific pathways involved depend on the context in which the compound is used, such as in organic synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributylphenylstannane: Similar in structure but with a phenyl group instead of a vinyl group.
Tributylvinylstannane: Contains a vinyl group but lacks the phenylmethyl substitution.
Tributyltin hydride: Used as a reducing agent in organic synthesis.
Uniqueness
Stannane, tributyl[1-(phenylmethyl)ethenyl]- is unique due to its specific combination of a vinyl group and a phenylmethyl substitution, which imparts distinct reactivity and properties compared to other organotin compounds. This uniqueness makes it valuable in specialized applications where its specific reactivity is required.
Propriétés
Numéro CAS |
156540-94-2 |
|---|---|
Formule moléculaire |
C21H36Sn |
Poids moléculaire |
407.2 g/mol |
Nom IUPAC |
tributyl(3-phenylprop-1-en-2-yl)stannane |
InChI |
InChI=1S/C9H9.3C4H9.Sn/c1-2-6-9-7-4-3-5-8-9;3*1-3-4-2;/h3-5,7-8H,1,6H2;3*1,3-4H2,2H3; |
Clé InChI |
XDZRFMDDMYIXSV-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(=C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)
![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)
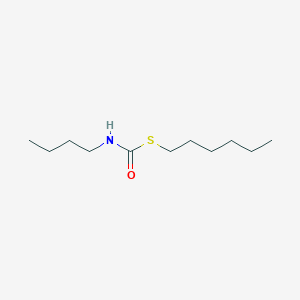
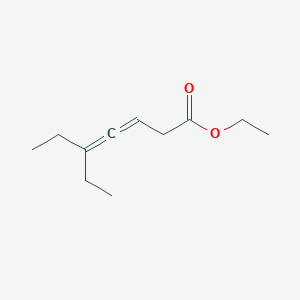



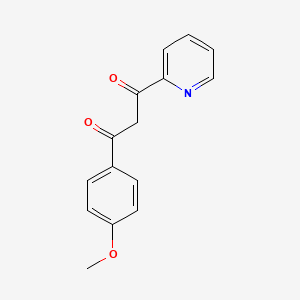

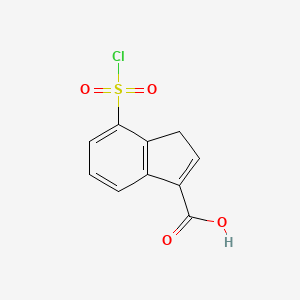
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
